

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with UMB298

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Compound of Interest

Compound Name: UMB298

Cat. No.: B8180657

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Introduction

UMB298 is a potent and selective small molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and p300, which are closely related histone acetyltransferases (HATs).[1] These proteins play a critical role in transcriptional regulation by acetylating histone tails, particularly H3K27, and other nuclear proteins.[1][2] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[1] In acute myeloid leukemia (AML), for instance, CBP/p300 are involved in leukemogenesis, and their inhibition has been shown to suppress cancer cell growth.[3] **UMB298** exhibits significant selectivity for CBP over other bromodomains like BRD4, with IC₅₀ values of 72 nM for CBP and 5193 nM for BRD4. Its mechanism of action involves displacing CBP/p300 from acetylated lysine residues on chromatin, leading to a reduction in histone acetylation at specific genomic loci and subsequent modulation of gene expression. One of the key downstream effects of **UMB298** in AML cells is the reduction of H3K27ac levels and the depletion of the MYC oncoprotein, a critical driver of cancer cell proliferation.

Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo interaction of proteins with DNA. When used in conjunction with **UMB298**, ChIP assays can elucidate the genome-wide or locus-specific changes in CBP/p300 occupancy and histone acetylation patterns, providing valuable insights into the drug's mechanism of action and its impact on the regulation of target genes.

Data Presentation

The following tables summarize representative quantitative data from a hypothetical ChIP-qPCR experiment investigating the effect of **UMB298** on H3K27ac marks at the promoter of the MYC gene and a control gene in a human AML cell line (e.g., MOLM-13).

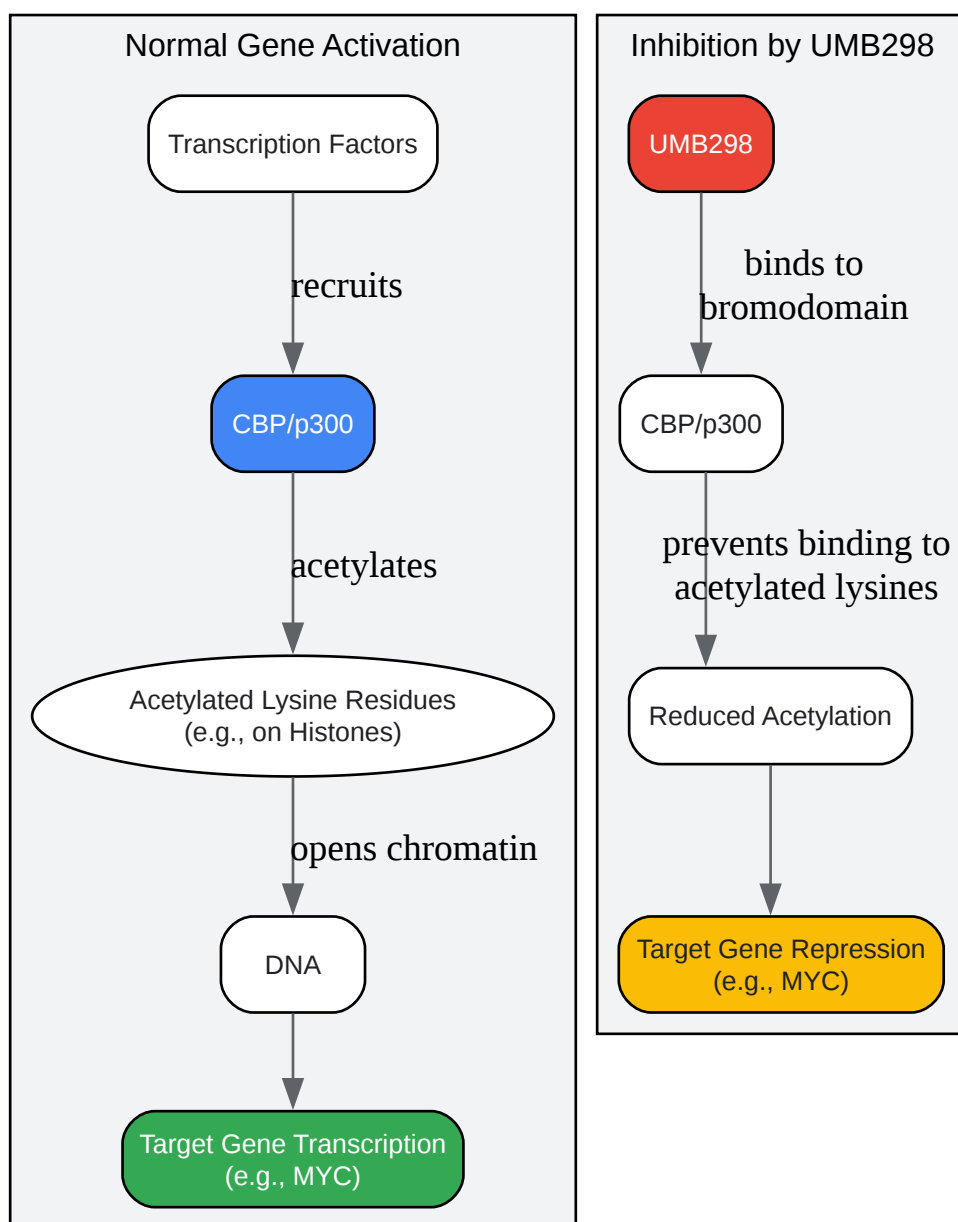
Table 1: Effect of **UMB298** on H3K27ac Enrichment at the MYC Promoter

Treatment	Antibody	Target Locus	Fold Enrichment (vs. IgG)
Vehicle (DMSO)	Anti-H3K27ac	MYC Promoter	25.4 ± 2.8
UMB298 (1 µM)	Anti-H3K27ac	MYC Promoter	8.2 ± 1.5
Vehicle (DMSO)	Normal Rabbit IgG	MYC Promoter	1.0 ± 0.2
UMB298 (1 µM)	Normal Rabbit IgG	MYC Promoter	0.9 ± 0.3

Table 2: Effect of **UMB298** on H3K27ac Enrichment at a Control Locus (e.g., GAPDH Promoter)

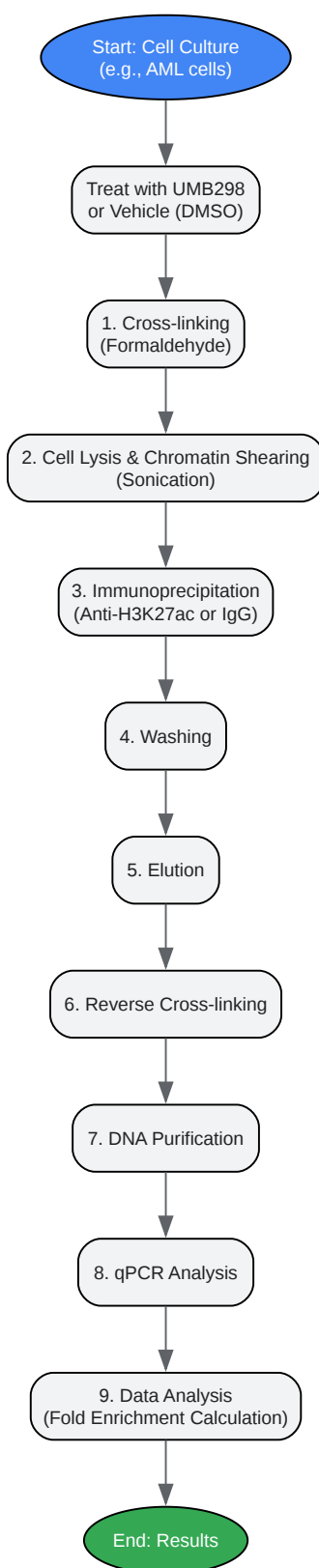
Treatment	Antibody	Target Locus	Fold Enrichment (vs. IgG)
Vehicle (DMSO)	Anti-H3K27ac	GAPDH Promoter	18.5 ± 2.1
UMB298 (1 µM)	Anti-H3K27ac	GAPDH Promoter	17.9 ± 2.5
Vehicle (DMSO)	Normal Rabbit IgG	GAPDH Promoter	1.1 ± 0.4
UMB298 (1 µM)	Normal Rabbit IgG	GAPDH Promoter	1.0 ± 0.3

Mandatory Visualizations



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Caption: Mechanism of **UMB298** action on CBP/p300 and gene expression.



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Caption: Experimental workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Experimental Protocols

Detailed Protocol for ChIP Assay with UMB298

This protocol is designed for cultured cells (e.g., human AML cell lines) grown in 10 cm plates. Adjust volumes and cell numbers proportionally for different culture formats.

Materials:

- **UMB298** (stock solution in DMSO)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS), ice-cold
- Formaldehyde, 37% solution
- Glycine, 1.25 M solution
- Protease inhibitor cocktail
- Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)
- ChIP Dilution Buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS)
- Wash Buffer 1 (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS)
- Wash Buffer 2 (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS)
- Wash Buffer 3 (e.g., 10 mM Tris-HCl pH 8.0, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% deoxycholate)
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
- Elution Buffer (100 mM NaHCO₃, 1% SDS)

- Protein A/G magnetic beads
- Anti-H3K27ac antibody (ChIP-grade)
- Normal Rabbit IgG (ChIP-grade)
- RNase A (10 mg/mL)
- Proteinase K (20 mg/mL)
- DNA purification kit or Phenol:Chloroform:Isoamyl alcohol
- qPCR primers for target and control regions
- qPCR master mix

Procedure:

- Cell Treatment and Cross-linking:
 1. Culture cells to a density of approximately $1-2 \times 10^7$ cells per 10 cm plate.
 2. Treat cells with the desired concentration of **UMB298** or vehicle (DMSO) for the specified time (e.g., 24 hours).
 3. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
 4. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
 5. Wash cells twice with ice-cold PBS.
- Cell Lysis and Chromatin Shearing:
 1. Scrape cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.
 2. Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10-15 minutes.

3. Sonicate the lysate on ice to shear chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical for each cell type and sonicator.
 4. Centrifuge the sonicated lysate at high speed to pellet cell debris. Transfer the supernatant (chromatin) to a new tube.
- Immunoprecipitation:
 1. Dilute the chromatin with ChIP Dilution Buffer. Save a small aliquot (e.g., 1-2%) as the "input" control.
 2. Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C.
 3. Pellet the beads and transfer the pre-cleared chromatin to a new tube.
 4. Add the anti-H3K27ac antibody or control IgG to the chromatin and incubate overnight at 4°C with rotation.
 5. Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C with rotation.
 - Washing:
 1. Pellet the beads on a magnetic stand and discard the supernatant.
 2. Perform sequential washes of the beads with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and finally twice with TE Buffer. Each wash should be for 5-10 minutes at 4°C with rotation.
 - Elution and Reverse Cross-linking:
 1. Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15-30 minutes with vortexing.
 2. Pellet the beads and transfer the supernatant to a new tube.

3. Reverse the cross-links for both the eluted samples and the input control by incubating at 65°C for at least 6 hours or overnight.
- DNA Purification:
 1. Treat the samples with RNase A at 37°C for 30 minutes, followed by Proteinase K at 45°C for 1-2 hours.
 2. Purify the DNA using a commercial DNA purification kit or by phenol:chloroform extraction and ethanol precipitation.
 3. Resuspend the purified DNA in nuclease-free water or TE buffer.
 - Quantitative PCR (qPCR) Analysis:
 1. Perform qPCR using primers specific for the promoter regions of the target gene (e.g., MYC) and a negative control region where H3K27ac is not expected to change with **UMB298** treatment.
 2. Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
 3. Determine the fold enrichment by normalizing the signal from the specific antibody to the signal from the IgG control.

This comprehensive guide provides the necessary information for researchers to successfully perform and interpret ChIP assays with the CBP/p300 bromodomain inhibitor **UMB298**, enabling a deeper understanding of its epigenetic mechanism of action.

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